molecular formula C21H30NOP B12884789 Dicyclohexyl((2-(methylamino)phenyl)ethynyl)phosphine oxide

Dicyclohexyl((2-(methylamino)phenyl)ethynyl)phosphine oxide

Cat. No.: B12884789
M. Wt: 343.4 g/mol
InChI Key: DYWIRQFUBXYROC-UHFFFAOYSA-N
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Description

Dicyclohexyl((2-(methylamino)phenyl)ethynyl)phosphine oxide is a complex organophosphorus compound It features a phosphine oxide group bonded to a dicyclohexyl moiety and a 2-(methylamino)phenyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl((2-(methylamino)phenyl)ethynyl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with 2-(methylamino)phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an inert atmosphere to prevent oxidation . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl((2-(methylamino)phenyl)ethynyl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphine oxide derivatives, reduced phosphine compounds, and substituted ethynyl derivatives .

Scientific Research Applications

Dicyclohexyl((2-(methylamino)phenyl)ethynyl)phosphine oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of dicyclohexyl((2-(methylamino)phenyl)ethynyl)phosphine oxide involves its interaction with specific molecular targets. The phosphine oxide group can coordinate with metal ions, influencing catalytic processes. Additionally, the ethynyl and methylamino groups can interact with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylphenylphosphine: Similar in structure but lacks the ethynyl and methylamino groups.

    Triphenylphosphine oxide: Contains a phosphine oxide group but with phenyl substituents instead of dicyclohexyl and ethynyl groups.

    Dicyclohexyl((2-methoxyphenyl)ethynyl)phosphine oxide: Similar structure with a methoxy group instead of a methylamino group.

Uniqueness

Dicyclohexyl((2-(methylamino)phenyl)ethynyl)phosphine oxide is unique due to the presence of both the ethynyl and methylamino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H30NOP

Molecular Weight

343.4 g/mol

IUPAC Name

2-(2-dicyclohexylphosphorylethynyl)-N-methylaniline

InChI

InChI=1S/C21H30NOP/c1-22-21-15-9-8-10-18(21)16-17-24(23,19-11-4-2-5-12-19)20-13-6-3-7-14-20/h8-10,15,19-20,22H,2-7,11-14H2,1H3

InChI Key

DYWIRQFUBXYROC-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C#CP(=O)(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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